Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is notable for its complex structure, which includes multiple functional groups such as amide, ester, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the amide group: The amide group can be introduced by reacting the thiophene derivative with an appropriate acyl chloride or anhydride.
Esterification: The ester group is introduced by reacting the carboxylic acid derivative of the thiophene with ethanol in the presence of an acid catalyst.
Carbamoylation: The phenylcarbamoyl group is introduced by reacting the thiophene derivative with phenyl isocyanate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids, ketones, and quinones.
Reduction: Reduced derivatives such as alcohols and amines.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new thiophene-based materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s amide and carbamoyl groups can form hydrogen bonds with target molecules, influencing their function. In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it useful in devices like organic field-effect transistors (OFETs).
Comparison with Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but lacks the methoxyphenyl and carbamoyl groups.
Ethyl 2-(4-methoxyphenyl)thiophene-3-carboxylate: Similar structure but lacks the acetamido and carbamoyl groups.
Ethyl 2-(phenylcarbamoyl)thiophene-3-carboxylate: Similar structure but lacks the methoxyphenyl and acetamido groups.
Uniqueness: Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (carbamoyl) groups on the thiophene ring allows for fine-tuning of its electronic properties, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-4-31-24(29)20-15(2)21(22(28)25-17-8-6-5-7-9-17)32-23(20)26-19(27)14-16-10-12-18(30-3)13-11-16/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFVSCDQEFJLTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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